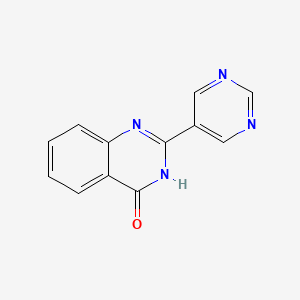

2-(Pyrimidin-5-yl)quinazolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Pyrimidin-5-yl)quinazolin-4-ol” is a chemical compound with the molecular formula C12H8N4O . It has an average mass of 224.218 Da and a monoisotopic mass of 224.069809 Da .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which includes “2-(Pyrimidin-5-yl)quinazolin-4-ol”, has been achieved through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-5-yl)quinazolin-4-ol” includes a benzene ring fused with a pyrimidinone ring . More detailed structural analysis may require specific experimental data or computational modeling, which is not available in the current resources.Scientific Research Applications

Antimicrobial Agents

2-(Pyrimidin-5-yl)quinazolin-4-ol: derivatives have been synthesized to address the critical issue of antibiotic resistance. These compounds exhibit broad-spectrum antimicrobial properties and are considered safe for human cell lines . They represent a promising class of new drugs that could potentially manage infectious diseases without contributing to the growing problem of microbial resistance.

Biofilm Inhibition

Certain derivatives of 2-(Pyrimidin-5-yl)quinazolin-4-ol have shown effectiveness in inhibiting biofilm formation, particularly in Pseudomonas aeruginosa . This is significant because biofilms contribute to the severity and persistence of infections. By preventing biofilm formation, these compounds can enhance the effectiveness of antimicrobial treatments.

Quorum Sensing Inhibition

Quorum sensing is a system of stimulus and response correlated to population density. Some 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives can disrupt this process in bacteria, thereby reducing their virulence and pathogenicity . This approach targets the communication pathways of bacteria rather than their growth, which helps in reducing the development of resistance.

Anti-Virulence Agents

By targeting virulence factors such as cell surface hydrophobicity and exopolysaccharide production, 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives can weaken the infection mechanisms of bacteria . This strategy does not kill the bacteria but makes them less capable of causing disease, which is a novel approach to treating infections.

Ion Channel Inhibition

In the field of cardiovascular research, certain 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives have been identified as potent inhibitors of the Kv1.5 ion channel . This is relevant for the development of treatments for conditions like atrial fibrillation, as these compounds can affect cardiac arrhythmias by modulating ion channels.

Material Science

The synthesis of 2-(Pyrimidin-5-yl)quinazolin-4-ol and its derivatives is also of interest in material science. These compounds can be used to construct frameworks that have potential applications in the development of new materials . The versatility of these compounds makes them valuable in various fields, including the creation of novel materials with specific properties.

Future Directions

The future directions for “2-(Pyrimidin-5-yl)quinazolin-4-ol” could involve further exploration of its synthesis methods, its potential biological activities, and its physical and chemical properties. The development of more efficient and environmentally friendly synthesis methods could be a potential area of research .

Mechanism of Action

Target of Action

The primary targets of 2-(Pyrimidin-5-yl)quinazolin-4-ol are Pseudomonas aeruginosa . This compound has shown to have a broad spectrum of antimicrobial activity, making it effective against a variety of bacterial strains .

Mode of Action

2-(Pyrimidin-5-yl)quinazolin-4-ol interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . It does this at sub-minimum inhibitory concentrations (sub-MICs), with IC 50 values of 3.55 and 6.86 µM . This compound also decreases cell surface hydrophobicity, compromising bacterial cells adhesion .

Biochemical Pathways

The compound affects the quorum sensing system of Pseudomonas aeruginosa . It curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Additionally, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .

Result of Action

The molecular and cellular effects of 2-(Pyrimidin-5-yl)quinazolin-4-ol’s action include the inhibition of biofilm formation and the reduction of other virulence factors in Pseudomonas aeruginosa . These effects occur at low concentrations without affecting bacterial growth, indicating the compound’s promising profile as an anti-virulence agent .

properties

IUPAC Name |

2-pyrimidin-5-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUYSNKZVFEHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-5-yl)quinazolin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886056.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)

![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)

![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)

![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)